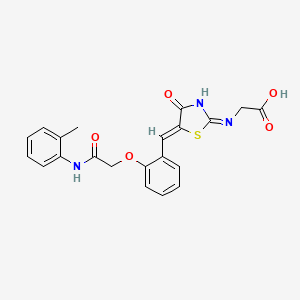

2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid

Description

2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid is a thiazolidinone derivative characterized by a benzylidene substituent at the 5-position of the thiazolidinone ring, an o-tolylamino ethoxy side chain, and an acetic acid functional group. Its synthesis involves multistep reactions, including condensation of substituted aldehydes with thiazolidinone precursors and subsequent functionalization of the amino and carboxylic acid groups .

Properties

IUPAC Name |

2-[[(5Z)-5-[[2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-13-6-2-4-8-15(13)23-18(25)12-29-16-9-5-3-7-14(16)10-17-20(28)24-21(30-17)22-11-19(26)27/h2-10H,11-12H2,1H3,(H,23,25)(H,26,27)(H,22,24,28)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVRQCURVMHGBC-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=NCC(=O)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2/C=C\3/C(=O)NC(=NCC(=O)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a thiazolidinone core, which is significant for its biological activity. The presence of the o-tolylamino group and the ethoxy substituent enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that thiazolidinedione derivatives exhibit a range of biological activities. The specific compound under consideration has shown promise in various studies, particularly in the following areas:

- Antimicrobial Activity : Thiazolidinediones have been evaluated for their ability to inhibit bacterial growth. Studies have demonstrated that modifications in the thiazolidinone structure can lead to increased antimicrobial potency against various pathogens .

- Antidiabetic Effects : Compounds similar to this derivative have been studied for their insulin-sensitizing effects, making them potential candidates for diabetes management. The mechanism often involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism .

- Anti-inflammatory Activity : Thiazolidinediones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which may contribute to their therapeutic effects in metabolic disorders .

Table 1: Biological Activities of Thiazolidinedione Derivatives

| Compound | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15 µM | |

| Compound B | Antidiabetic | 0.5 µM | |

| Compound C | Anti-inflammatory | 20 µM | |

| This compound | TBD | TBD |

The biological activity of thiazolidinediones is largely attributed to their interaction with various enzymes and receptors:

- PPAR-γ Activation : This compound likely acts as a PPAR-γ agonist, influencing lipid metabolism and glucose homeostasis.

- Enzyme Inhibition : Several studies have indicated that thiazolidinedione derivatives can inhibit key enzymes involved in inflammation and metabolic pathways, such as carbonic anhydrase and cyclooxygenase .

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- The compound's ability to modulate biological pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

-

Antimicrobial Properties

- Compounds containing thiazolidin structures have been reported to possess antimicrobial activity. Investigations into the antibacterial and antifungal properties of related compounds indicate potential applications in treating infections .

- The incorporation of specific functional groups can enhance the antimicrobial efficacy, making this compound a subject of interest for pharmaceutical development.

- Anti-inflammatory Effects

Case Studies and Research Findings

-

Synthesis and Evaluation

- A series of studies have synthesized various thiazolidin derivatives and assessed their biological activities, demonstrating that structural modifications can significantly influence their pharmacological profiles .

- For example, derivatives with different substituents on the thiazolidin ring showed varied levels of anticancer activity against specific cell lines.

-

Comparative Studies

- Comparative analyses between this compound and established drugs have highlighted its potential as a novel therapeutic agent. For instance, compounds derived from similar scaffolds were tested against standard treatments like Ciprofloxacin and Rifampicin, showing competitive efficacy in antimicrobial assays .

Comparison with Similar Compounds

Thiazolidinone derivatives with benzylidene substituents and amino acid side chains have been extensively studied. Below is a detailed comparison of the target compound with structurally and functionally related analogs, focusing on substituent effects, biological activities, and synthesis methodologies.

Structural Modifications and Substituent Effects

The pharmacological properties of thiazolidinones are highly dependent on the nature of substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .

- Methoxy groups improve solubility but may reduce antimicrobial efficacy compared to halogenated analogs .

2.2.1 Anticancer Activity

- The target compound’s o-tolylamino ethoxy group is hypothesized to enhance DNA intercalation or kinase inhibition, though specific data are pending .

- 4-Nitrobenzylidene analogs show IC₅₀ values of 8–12 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, attributed to apoptosis induction via ROS generation .

- 4-Chlorobenzylidene derivatives exhibit moderate activity (IC₅₀: 15–20 µM) against the same cell lines .

2.2.2 Antimicrobial Activity

- Thiophen-2-yl methylene analogs demonstrate broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), likely due to membrane disruption .

- The target compound’s o-tolylamino group may limit antimicrobial efficacy compared to smaller substituents, as bulky groups hinder penetration .

2.2.3 Antidiabetic Activity

- Rhodanine-based analogs (e.g., Kinedak®) act as aldose reductase inhibitors (IC₅₀: 0.2 µM), highlighting the role of extended conjugation in enzyme binding .

Physicochemical Properties

- LogP Values :

- Solubility : Methoxy-substituted analogs show >10 mg/mL solubility in aqueous buffers, whereas chloro and nitro analogs require DMSO for dissolution .

Q & A

Q. What are the optimized synthetic routes for preparing 2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid and related derivatives?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a substituted benzaldehyde with 2,4-thiazolidinedione in ethanol under reflux for 24–26 hours, catalyzed by piperidine, to form the 5-arylidene-thiazolidinone intermediate .

- Step 2 : Alkylation of the intermediate with bromoacetic acid in anhydrous acetone using potassium carbonate as a base, followed by acidification (pH 3) to yield the final acetic acid derivative .

- Key Variables : Reaction time (24–26 hours), solvent (ethanol or acetone), and catalyst (piperidine) critically influence yields (24–74% reported for analogs) and purity .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR spectra are used to confirm the presence of key functional groups (e.g., thiazolidinone ring, benzylidene moiety) and stereochemistry. For example, vinyl protons in the benzylidene group resonate at δ 7.5–8.5 ppm .

- Elemental Analysis : Calculated vs. experimental C, H, and N content (e.g., C 60.13% calculated vs. 60.26% observed) validates purity .

- Melting Point : Sharp melting ranges (e.g., 172–175°C) indicate crystallinity and homogeneity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution methods .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Anti-inflammatory Activity : Inhibition of COX-2 or LOX enzymes via spectrophotometric assays .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reaction mechanism for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as the nucleophilic addition of the aldehyde to the thiazolidinone ring. Transition state analysis identifies energy barriers, guiding solvent and catalyst selection (e.g., ethanol’s polarity stabilizes intermediates) . Reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal conditions, reducing trial-and-error experimentation .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Purity Validation : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures compound integrity, as impurities (e.g., unreacted aldehyde) may skew bioactivity results .

- Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography confirms E/Z isomerism, which impacts target binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhances antimicrobial activity by improving membrane penetration .

- Scaffold Hybridization : Merging the thiazolidinone core with azole or quinoline moieties (e.g., 8-quinolylmethylene) broadens anticancer activity via dual kinase inhibition .

- Pharmacophore Mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with bacterial DNA gyrase) to prioritize synthetic targets .

Q. What advanced techniques improve yield and scalability for this compound’s synthesis?

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing reaction times from 24 hours to <6 hours for analogous thiazolidinones .

- Microwave-Assisted Synthesis : Accelerates condensation steps (e.g., 3 hours vs. 24 hours) with higher yields (e.g., 70–80%) .

- Catalyst Optimization : Replacing piperidine with morpholine increases regioselectivity in the benzylidene formation step .

Q. What mechanistic insights explain this compound’s dual antibacterial and anti-inflammatory effects?

- Bacterial Enzyme Inhibition : The thiazolidinone ring chelates Mg in bacterial DNA gyrase, disrupting replication .

- ROS Scavenging : The acetic acid side chain neutralizes reactive oxygen species (ROS) in macrophages, reducing TNF-α and IL-6 secretion .

- Synergistic Studies : Co-administration with β-lactam antibiotics lowers MIC values by 4–8 fold, suggesting efflux pump inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.